molecular formula C7H12N2O2S2 B3127286 5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole CAS No. 338408-72-3

5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B3127286
CAS No.: 338408-72-3
M. Wt: 220.3 g/mol
InChI Key: BHCCZAMITXZGFK-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butylsulfonyl group and a methyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methyl group or the sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Tert-butylsulfonyl)-4-methyl-1,2,3-dioxane: Similar in structure but contains an oxygen atom in the ring.

    5-(Tert-butylsulfonyl)-4-methyl-1,2,3-oxadiazole: Contains an oxygen atom instead of sulfur in the ring.

    5-(Tert-butylsulfonyl)-4-methyl-1,2,3-triazole: Contains an additional nitrogen atom in the ring.

Uniqueness

5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of both sulfur and nitrogen atoms in the ring, which can impart distinct chemical and biological properties. The tert-butylsulfonyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-tert-butylsulfonyl-4-methylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S2/c1-5-6(12-9-8-5)13(10,11)7(2,3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCCZAMITXZGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 2
5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
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5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
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5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 5
5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 6
5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole

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